(2E)-1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. Its structure features a 5-chloro-2-methoxyphenyl group at one end and a 3,4-dimethoxyphenyl group at the other. The (2E)-configuration ensures a planar geometry critical for conjugation, influencing electronic properties and biological interactions.
Properties
CAS No. |
1383425-71-5 |
|---|---|
Molecular Formula |
C18H17ClO4 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-9-6-13(19)11-14(16)15(20)7-4-12-5-8-17(22-2)18(10-12)23-3/h4-11H,1-3H3/b7-4+ |
InChI Key |
XAAZQWRQDFMOOT-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Biological Activity
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific chalcone derivative through various studies and findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features two methoxy-substituted phenyl groups and a central propene moiety, contributing to its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HOP-92 (non-small cell lung cancer), and U251 (CNS cancer).
- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. For instance, in MDA-MB-231 cells, treatment resulted in a dramatic increase in the population at G2/M phases from 10.42% to 22.84% compared to untreated controls .
| Cell Line | IC50 (µM) | Phase Arrested |
|---|---|---|
| MDA-MB-231 | 15 | G2/M |
| HOP-92 | 10 | G2/M |
| U251 | 12 | G2/M |
2. Anti-inflammatory Activity
Chalcone derivatives have been studied for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : It significantly reduces levels of TNF-alpha and IL-6 in vitro.
- Enzyme Activity : The compound inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
3. Antioxidant Properties
Research indicates that this chalcone exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases:
- DPPH Assay : The compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
Case Study 1: Antitumor Efficacy
A study conducted on the effects of various chalcone derivatives including our compound showed that it inhibited tumor growth in xenograft models. The study utilized MDA-MB-231 cells implanted in mice and treated with varying doses of the compound over four weeks. Results indicated a significant reduction in tumor size compared to control groups .
Case Study 2: Mechanistic Insights
In another investigation focusing on the molecular mechanisms, researchers found that this chalcone derivative activates apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. This shift promotes apoptosis in cancer cells while sparing normal cells .
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines:
- Cell Cycle Arrest : The compound has been shown to block the G2/M phase in human leukemia cell lines such as K562 and Kasumi . Another study highlighted its effect on cervical cancer (HeLa) cells, where it induced G1 phase arrest .
- Caspase Activation : It has been observed that this chalcone derivative can increase the expression of caspase-3 in K562 cells, indicating its role in promoting apoptosis .
Antiviral Potential
Recent investigations into the antiviral properties of chalcones have revealed promising results against various viral infections. The compound has been evaluated for its inhibitory effects on SARS-CoV-2 protease activity through molecular docking studies, showing binding affinities comparable to existing antiviral drugs like remdesivir . This positions it as a potential candidate for further development in antiviral therapies.
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Studies have indicated that this compound possesses antibacterial effects against a range of pathogens:
- Inhibition Mechanism : The mechanism of action is believed to involve the inhibition of essential enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Pathogens | Mechanism/Effect |
|---|---|---|
| Anticancer | K562, HeLa | Induces apoptosis and cell cycle arrest |
| Antiviral | SARS-CoV-2 | Inhibits protease activity |
| Antimicrobial | Various bacteria | Inhibits glucosamine-6-phosphate synthase |
Synthesis and Derivatives
The synthesis of this compound typically involves Claisen-Schmidt condensation reactions. This process allows for the modification of functional groups to enhance biological activity or selectivity against specific targets.
Case Study: Synthesis Methodology
A recent study utilized microwave-assisted synthesis techniques to produce chalcone derivatives with improved yields and reduced reaction times . Such advancements in synthetic methodologies are crucial for scaling up production for pharmacological studies.
Comparison with Similar Compounds
Structural Features
Key Substituent Effects :
- Target Compound : 5-Chloro-2-methoxy (Ring A) and 3,4-dimethoxy (Ring B).
- Analog 1 : (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one ()
- Analog 2 : (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one ()
Dihedral Angle Comparisons :
| Compound | Dihedral Angle (°) | Key Substituents (Ring A) |
|---|---|---|
| Target Compound | Not reported | 5-Cl, 2-OCH₃ |
| (4-Fluorophenyl analog) | 47.81–50.18 | 4-F |
| (4-Bromophenyl analog) | 4.85–9.30 | 4-Br |
| (4-Hydroxyphenyl analog) | 19.34 | 4-OH |
The chloro and methoxy groups in the target compound may induce intermediate planarity, balancing steric hindrance and electronic effects .
Physicochemical Properties
- Molecular Weight and Polarity: Target Compound: C₁₈H₁₇ClO₄ (MW: 356.78 g/mol). Analog 1 (): C₁₇H₁₅FO₄ (MW: 302.30 g/mol). Analog 3 (): C₂₀H₂₂O₆ (MW: 358.38 g/mol).
Hydrogen Bonding :
- Hydroxyl-containing analogs (e.g., ) form strong O–H···O bonds, whereas methoxy and chloro groups rely on weaker C–H···O or halogen interactions. This impacts solubility and crystal packing .
Q & A
Q. What are the established synthetic routes for (2E)-1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes under basic conditions (e.g., NaOH in ethanol). Optimization includes:
- Temperature control : Maintaining 50–60°C to avoid side reactions like over-oxidation .
- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the structure of this chalcone derivative?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, α,β-unsaturated ketone protons at δ 6.5–7.5 ppm) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) validate the chalcone backbone .
- XRD : Single-crystal X-ray diffraction (e.g., CCDC 1988019) provides absolute stereochemical confirmation .
Q. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill assays : Monitor bactericidal/fungicidal kinetics over 24 hours .
- Biofilm inhibition : Quantify reduction in biofilm biomass using crystal violet staining .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties and reactivity of this compound?
- Methodological Answer :
- HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., HOMO localized on dimethoxyphenyl, LUMO on α,β-unsaturated ketone) .
- Molecular docking : Simulate binding to biological targets (e.g., E. coli DNA gyrase) to rationalize antimicrobial activity .
- Solvent effects : Use polarizable continuum models (PCM) to assess stability in aqueous vs. organic media .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like pH, temperature, and bacterial inoculum size .
- Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity) before testing .
- Comparative SAR studies : Synthesize analogs (e.g., varying halogen or methoxy substituents) to isolate structural determinants of activity .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
- Methodological Answer :
- Directing groups : Use methoxy substituents to guide electrophilic substitution to para positions .
- Microwave-assisted synthesis : Enhances regioselectivity and reduces reaction time (e.g., 30 minutes at 100 W) .
- TLC monitoring : Track reaction progress using silica plates (visualized under UV) to isolate intermediates .
Q. How does the compound’s stability under oxidative/reductive conditions impact its application in drug development?
- Methodological Answer :
- Oxidative stability : Test with H₂O₂ or cytochrome P450 enzymes; major products include hydroxylated derivatives .
- Reductive stability : Hydrogenation with Pd/C yields saturated ketones or alcohols, altering bioactivity .
- Accelerated degradation studies : Use thermal stress (40–60°C) to predict shelf-life .
Comparative and Mechanistic Questions
Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?
- Methodological Answer :
- Chlorine substitution : 5-chloro-2-methoxyphenyl enhances antimicrobial activity compared to 4-chloro analogs .
- Methoxy positioning : 3,4-Dimethoxyphenyl improves solubility and binding to hydrophobic enzyme pockets .
- Backbone rigidity : The α,β-unsaturated ketone is critical for intercalation with DNA or enzyme inhibition .
Q. What mechanistic pathways explain the compound’s interaction with cancer-related targets?
- Methodological Answer :
- Topoisomerase inhibition : DNA relaxation assays (e.g., agarose gel electrophoresis) quantify IC₅₀ values .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) measures caspase-3/7 activation in cancer cell lines .
- ROS generation : DCFH-DA fluorescence assays link cytotoxicity to oxidative stress .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
